molecular formula C18H29N3O B2586712 2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline CAS No. 2055840-56-5

2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline

Cat. No. B2586712
CAS RN: 2055840-56-5
M. Wt: 303.45
InChI Key: WWFKIKHFOSGRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline” is a chemical compound with the CAS Number: 2055840-56-5 . It has a molecular weight of 303.45 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-19-16-5-4-15 (14-17 (16)22-3)21-12-8-18 (9-13-21)6-10-20 (2)11-7-18/h4-5,14,19H,6-13H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Agrochemicals

Pesticide Development: The structural diversity of this compound could inspire the design of new pesticides. Researchers explore its insecticidal or herbicidal properties, aiming for environmentally friendly alternatives. Evaluating its efficacy against pests and its safety for non-target organisms is crucial.

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

2-methoxy-N-methyl-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-19-16-5-4-15(14-17(16)22-3)21-12-8-18(9-13-21)6-10-20(2)11-7-18/h4-5,14,19H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFKIKHFOSGRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N2CCC3(CCN(CC3)C)CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.